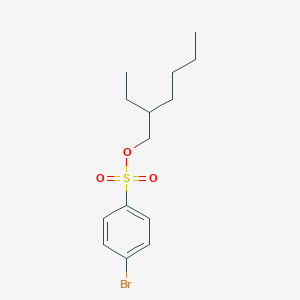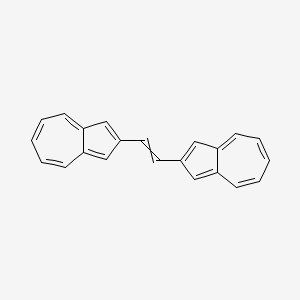
2,2'-(Ethene-1,2-diyl)diazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethene-1,2-diyl)diazulene is an organic compound characterized by the presence of two azulene units connected by an ethene bridge. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which contrasts with the colorless nature of its isomer, naphthalene. The ethene bridge in 2,2’-(Ethene-1,2-diyl)diazulene introduces conjugation between the two azulene units, potentially altering its electronic properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)diazulene typically involves the coupling of two azulene units via an ethene bridge. One common method is the McMurry reaction, which involves the reductive coupling of carbonyl compounds using titanium reagents. For instance, the reaction of azulene-1-carbaldehyde with titanium tetrachloride and zinc-copper couple in THF can yield 2,2’-(Ethene-1,2-diyl)diazulene .
Industrial Production Methods
While specific industrial production methods for 2,2’-(Ethene-1,2-diyl)diazulene are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethene-1,2-diyl)diazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the azulene rings, leading to halogenated or alkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Azulenequinones
Reduction: Dihydroazulenes
Substitution: Halogenated or alkylated azulenes
Applications De Recherche Scientifique
2,2’-(Ethene-1,2-diyl)diazulene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,2’-(Ethene-1,2-diyl)diazulene depends on its specific application. In biological systems, it may interact with cellular components through π-π stacking interactions, hydrogen bonding, or other non-covalent interactions. These interactions can influence cellular pathways and molecular targets, leading to various biological effects. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory enzymes or signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Ethyne-1,2-diyl)dianiline: Similar structure but with an ethyne bridge instead of an ethene bridge.
2,2’-(Ethane-1,2-diyl)dianiline: Similar structure but with an ethane bridge instead of an ethene bridge.
Azulene: The parent compound without the ethene bridge.
Uniqueness
2,2’-(Ethene-1,2-diyl)diazulene is unique due to the conjugation introduced by the ethene bridge, which can significantly alter its electronic properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
192808-97-2 |
|---|---|
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
2-(2-azulen-2-ylethenyl)azulene |
InChI |
InChI=1S/C22H16/c1-3-7-19-13-17(14-20(19)8-4-1)11-12-18-15-21-9-5-2-6-10-22(21)16-18/h1-16H |
Clé InChI |
BSJNSOUVLZAKAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=C2C=C1)C=CC3=CC4=CC=CC=CC4=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)
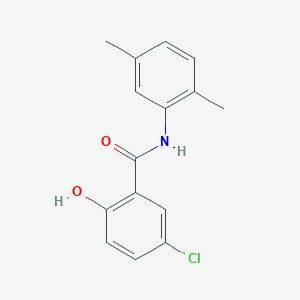
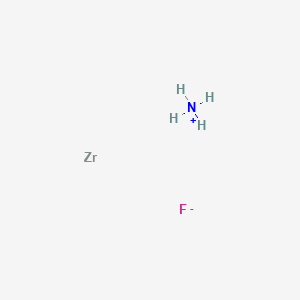
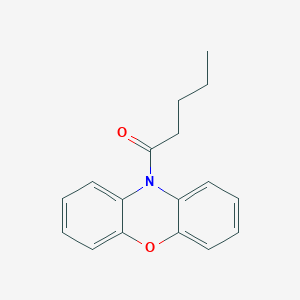
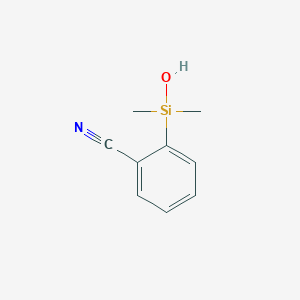
![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12573512.png)
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)
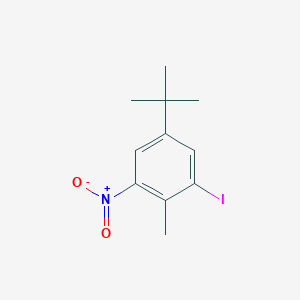
![2-Pyridinamine, 3-[(4-chloro-3-fluorophenyl)methoxy]-](/img/structure/B12573529.png)

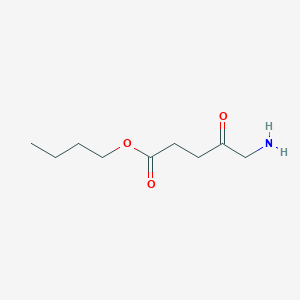
![4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide](/img/structure/B12573552.png)
